Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate

Description

Structure and Key Features

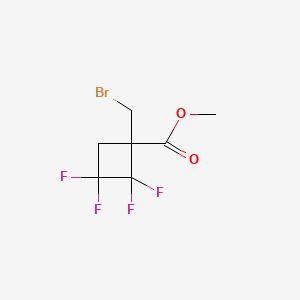

Methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is a fluorinated cyclobutane derivative characterized by:

- A cyclobutane ring substituted with four fluorine atoms (2,2,3,3-tetrafluoro).

- A bromomethyl group at position 1, which serves as a reactive site for nucleophilic substitution.

- A methyl ester group at position 1, enhancing solubility and enabling further functionalization.

Properties

Molecular Formula |

C7H7BrF4O2 |

|---|---|

Molecular Weight |

279.03 g/mol |

IUPAC Name |

methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate |

InChI |

InChI=1S/C7H7BrF4O2/c1-14-4(13)5(3-8)2-6(9,10)7(5,11)12/h2-3H2,1H3 |

InChI Key |

RKSPCTVVRSBCOE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC(C1(F)F)(F)F)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate typically involves the following steps:

Formation of the Tetrafluorocyclobutane Ring: The tetrafluorocyclobutane ring can be synthesized through a cycloaddition reaction involving tetrafluoroethylene and a suitable diene under high-pressure conditions.

Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Oxidation: Oxidation of the bromomethyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, and ethers.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate has several scientific research applications:

Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.

Materials Science: Employed in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical structure and reactivity.

Biological Studies: Used as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The tetrafluorocyclobutane ring imparts stability and unique electronic properties to the molecule, influencing its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Structural Analogues

(a) Ethyl 1-(4-Ethoxyphenyl)-2,2,3,3-Tetrafluorocyclobutane Carboxylate

- Structure : Features a 4-ethoxyphenyl substituent instead of bromomethyl.

- Synthesis : Prepared via saponification of ethyl esters under basic conditions .

- Activity : Demonstrates insecticidal properties, with substituents influencing potency .

- Key Difference : The bromomethyl group in the target compound offers reactivity for alkylation or cross-coupling reactions, unlike the stable aryl group in this analogue.

(b) Methyl 3-Hydroxy-3-(Trifluoromethyl)cyclobutane-1-Carboxylate

- Structure : Contains a hydroxyl and trifluoromethyl group at position 3.

- Properties : Lower molecular weight (198.14 g/mol) and polar functional groups enhance hydrophilicity .

- Key Difference : The absence of bromomethyl reduces reactivity, making this compound more suited as a terminal product in drug synthesis.

(c) 1-(4-Chlorophenyl)-2,2,3,3-Tetrafluorocyclobutane Carboxylic Acid

- Structure : A carboxylic acid derivative with a 4-chlorophenyl group.

- Synthesis : Resolved into enantiomers for chiral applications .

- Key Difference : The carboxylic acid group enables salt formation, contrasting with the methyl ester’s volatility and esterase susceptibility.

Functional Group Analysis

*TFB = Tetrafluorocyclobutane

Reactivity and Stability

- Bromomethyl Group : The target compound’s bromomethyl group is highly reactive, enabling Suzuki-Miyaura couplings or alkylation reactions. This contrasts with stable aryl or hydroxyl groups in analogues .

- Fluorination: The tetrafluoro substituents increase electronegativity and ring stability, reducing susceptibility to ring-opening reactions compared to non-fluorinated cyclobutanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.